
Peonidin(1-)
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Vue d'ensemble
Description
Peonidin(1-) is an organic anion obtained by selective deprotonation of the 3- and 5-hydroxy groups of peonidin; major species at pH 7.3. It is a conjugate base of a peonidin.
Analyse Des Réactions Chimiques
Structural Basis for Reactivity
Peonidin(1−) belongs to the 3'-methoxylated anthocyanidins, with the molecular formula C16H13O6+ . Its reactivity stems from:
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Electrophilic flavylium core : The positively charged pyrylium ring facilitates nucleophilic attacks.
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Hydroxyl groups at C3, C5, and C7 : Participate in hydrogen bonding and redox reactions.
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Methoxy group at C3' : Modulates electron density and steric effects .
pH-Dependent Transformations
Peonidin(1−) undergoes structural rearrangements depending on pH (Fig. 1):
Kinetic behavior :
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Proton transfer occurs in microseconds , while hydration/tautomerization takes minutes .
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Reverse pH jumps from pH 4.6 → 1.0 recover only 63% flavylium after 1 min, dropping to <20% after 20 min due to irreversible chalcone formation .
Oxidative Degradation Pathways
Peonidin(1−) degrades via two primary routes under oxidative conditions:
Autoxidation
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Mechanism : Electron transfer to O₂ generates delocalized radicals, leading to C–C bond cleavage (Fig. 2) .
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Products :
Hydrogen Peroxide-Mediated Cleavage
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Steps :
Degradation rates :
Antioxidant Activity
Peonidin(1−) exhibits multi-modal radical scavenging:
Mechanism | Target | Activity (IC₅₀, μg/mL) |
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Electron donation | DPPH, ABTS⁺ | 20–100 μg/mL |
Metal chelation | Fe²⁺/Cu²⁺ | 40–60% inhibition |
Hydrogen atom transfer | Lipid peroxidation | 2x higher than cyanidin |
Structure–activity relationships :
Analytical Characterization
Key techniques for tracking peonidin(1−) reactions:
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Peonidin(1-) in plant extracts, and how can reproducibility be ensured?
- Methodological Answer : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is widely used for quantification. Key steps include:
- Extraction : Use acidified methanol (e.g., 1% HCl) to stabilize anthocyanins .
- Chromatographic Conditions : Optimize mobile phase (e.g., water-acetonitrile with 0.1% trifluoroacetic acid) and column (C18 reverse-phase) to resolve Peonidin(1-) from co-eluting compounds .
- Validation : Report retention time, limit of detection (LOD), and limit of quantification (LOQ). Include calibration curves using pure standards .
- Reproducibility : Publish full protocols in the methods section, with supplementary material detailing instrument parameters and raw data tables .
Q. How can researchers ensure the stability of Peonidin(1-) during experimental procedures?
- Methodological Answer : Stability is pH- and temperature-dependent. Recommended practices:
- Storage : Keep samples at -80°C in amber vials to prevent photodegradation .
- Buffer Selection : Use pH 1–3 buffers (e.g., KCl-HCl) for in vitro assays, as anthocyanins degrade rapidly at neutral pH .
- Degradation Monitoring : Conduct time-course UV-Vis spectroscopy (λmax ~520 nm) to track structural changes. Report deviations in supplementary files .
Advanced Research Questions
Q. How can discrepancies in reported antioxidant mechanisms of Peonidin(1-) across different in vitro models be resolved?
- Methodological Answer : Contradictory data often arise from assay-specific conditions (e.g., DPPH vs. ORAC). Strategies include:
- Standardized Protocols : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies under controlled pH, temperature, and radical sources .
- Mechanistic Validation : Pair chemical assays with cellular models (e.g., HepG2 cells under oxidative stress) to correlate radical scavenging with intracellular effects. Use LC-MS to confirm metabolite integrity .
- Meta-Analysis : Systematically review existing literature using PICOT framework (Population, Intervention, Comparison, Outcome, Time) to identify confounding variables .
Q. What experimental designs are optimal for studying the synergistic effects of Peonidin(1-) with other polyphenols?
- Methodological Answer :
- Combination Ratios : Use checkerboard assays to test dose matrices (e.g., Peonidin(1-) with quercetin or resveratrol). Calculate synergy scores via CompuSyn software .
- Molecular Interaction Analysis : Employ fluorescence quenching or surface plasmon resonance (SPR) to quantify binding affinities. Validate with molecular docking simulations (e.g., AutoDock Vina) .
- Data Presentation : Use heatmaps or isobolograms in figures to visualize synergism. Include raw data tables in appendices for transparency .
Q. How should researchers address challenges in isolating Peonidin(1-) from complex biological matrices for structural characterization?
- Methodological Answer :
- Purification : Combine solid-phase extraction (SPE) with semi-preparative HPLC. Optimize gradient elution to separate glycosylated derivatives (e.g., peonidin-3-glucoside) .
- Structural Confirmation : Use high-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) to assign aglycone and sugar moieties. Compare with published spectra in databases .
- Purity Documentation : Provide ≥95% purity thresholds via HPLC peak integration. Disclose impurities in supplementary materials .
Q. Data Analysis and Reporting
Q. What statistical approaches are appropriate for analyzing dose-response relationships in Peonidin(1-) bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report IC₅₀ values with 95% confidence intervals .
- Error Analysis : Quantify technical vs. biological variability via ANOVA. Include error bars in graphs and discuss sources of uncertainty (e.g., pipetting accuracy) .
- Reproducibility : Share datasets in repositories like Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can researchers optimize computational models to predict Peonidin(1-) interactions with cellular targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., NF-κB) using GROMACS. Validate with mutagenesis studies .
- QSAR Modeling : Curate datasets of anthocyanin bioactivities from ChEMBL. Use Random Forest algorithms to predict structure-activity relationships .
- Visualization : Render 3D interaction diagrams in PyMOL. Provide computational scripts in appendices .
Q. Ethical and Reporting Standards
Q. What guidelines should be followed when publishing negative or inconclusive results on Peonidin(1-) bioactivity?
- Methodological Answer :
- Transparency : Clearly state limitations in the discussion section (e.g., low bioavailability in cell models). Avoid selective reporting of favorable data .
- Data Inclusion : Publish full datasets, including failed experiments, in supplementary files to reduce publication bias .
- Ethical Alignment : Justify resource use via FINER criteria, emphasizing relevance to public health despite negative outcomes .
Propriétés
Formule moléculaire |
C16H11O6- |
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Poids moléculaire |
299.25 g/mol |
Nom IUPAC |
4-(3,5-dihydroxy-7-oxochromen-2-yl)-2-methoxyphenolate |
InChI |
InChI=1S/C16H12O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-7,18-20H,1H3/p-1 |
Clé InChI |
NGQGUOMJCQWUSR-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=O)C=C3O2)O)O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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